Methyl 3-amino-2-(oxetan-3-yl)propanoate
Description
Overview of Methyl 3-amino-2-(oxetan-3-yl)propanoate as a β-Amino Acid Ester
This compound is classified as a β-amino acid ester. The defining feature of a β-amino acid is the presence of the amino group on the third carbon atom (the β-carbon) relative to the carbonyl group of the carboxylic acid (or in this case, the ester). nih.gov The structure of this compound features a propanoate backbone, with an amino group at the 3-position and an oxetan-3-yl substituent at the 2-position. The presence of the methyl ester functional group makes it a derivative of the corresponding β-amino acid.
The natural product Oxetin, which is 3-amino-2-oxetanecarboxylic acid, is a well-known example of a β-amino acid containing an oxetane (B1205548) ring and has been shown to possess antibacterial and herbicidal properties. mdpi.com This precedent underscores the classification of this compound within this family of compounds.
Table 1: General Properties of β-Amino Acid Esters
| Property | Description |
| Structural Feature | The amino group is attached to the β-carbon of the propanoate chain. |
| Reactivity | The ester group can undergo hydrolysis to the corresponding carboxylic acid. The amino group can participate in reactions typical of primary amines, such as acylation. |
| Synthetic Utility | β-amino acid esters are valuable building blocks in the synthesis of β-peptides, which can form stable secondary structures. nih.gov |
| Biological Relevance | The β-amino acid scaffold is found in various natural products and is of interest in the design of peptidomimetics with enhanced stability against enzymatic degradation. mdpi.com |
Significance of Oxetane Motifs in Constrained Amino Acids and Conformational Studies
In the context of peptides and peptidomimetics, the oxetane moiety can act as a conformational lock, rigidifying the backbone and promoting the formation of specific secondary structures, such as turns and helices. nih.gov Spectroscopic techniques like NMR and FT-IR, along with circular dichroism, have been employed to study the conformational preferences of oligomers of oxetane-based amino acids. nih.gov These studies have revealed that in some cases, steric interactions introduced by the oxetane ring are the dominant factor in determining the solution-state conformation. nih.gov
Table 2: Conformational Influence of the Oxetane Motif
| Aspect | Observation |
| Ring Puckering | X-ray crystallography has shown that the oxetane ring has a puckering angle, which is influenced by substituents. acs.org |
| Backbone Rigidity | The steric bulk and defined geometry of the oxetane ring restrict the rotational freedom of the amino acid backbone. |
| Secondary Structure Induction | In oligopeptides, the presence of an oxetane can lead to the formation of ordered structures stabilized by intramolecular hydrogen bonds or steric effects. nih.gov |
| Spectroscopic Signatures | Conformational ordering due to the oxetane can be observed through distinct signals in NMR (e.g., NOE effects) and characteristic bands in FT-IR and CD spectroscopy. nih.gov |
Historical Context and Evolution of Oxetane Chemistry in Organic Synthesis
The history of oxetane chemistry dates back to the 19th century, with early reports on the synthesis of the parent oxetane. beilstein-journals.org However, for a long time, the synthesis of functionalized oxetanes remained a significant challenge due to the ring strain and the propensity for side reactions. Two classical methods have been pivotal in the development of oxetane synthesis: the Williamson ether synthesis and the Paternò–Büchi reaction.
The Williamson ether synthesis , developed in the mid-19th century, is an intramolecular cyclization of a γ-halo alcohol in the presence of a base. acs.org While effective for many ethers, its application to oxetane formation requires careful selection of substrates and reaction conditions to favor the 4-exo-tet cyclization over competing elimination and intermolecular reactions. An important enantioselective synthesis of 2-aryl-substituted oxetanes was achieved in 1986 through an enantioselective reduction of β-halo ketones followed by a Williamson ether cyclization. acs.org
The Paternò–Büchi reaction , first reported in 1909 and later systematically studied by George Büchi in the 1950s, is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. This reaction has been a powerful tool for the synthesis of a wide variety of oxetanes with diverse substitution patterns.
In more recent decades, the growing interest in oxetanes, particularly in medicinal chemistry, has spurred the development of numerous new synthetic methodologies. acs.org These include transition-metal-catalyzed cycloadditions, ring-expansion reactions of epoxides, and the functionalization of pre-formed oxetane building blocks like oxetan-3-one. thieme-connect.de These modern methods have significantly expanded the accessibility of complex and highly functionalized oxetanes, including those with amino acid functionalities like this compound.
Table 3: Timeline of Key Developments in Oxetane Synthesis
| Year/Period | Development | Significance |
| 1850s | Williamson Ether Synthesis | Provided a general method for ether formation, later adapted for intramolecular cyclization to form oxetanes. acs.org |
| 1909 | Paternò–Büchi Reaction | First report of a photochemical [2+2] cycloaddition to form oxetanes. |
| 1954 | Büchi's Work on the Paternò–Büchi Reaction | Established the synthetic utility and mechanistic understanding of the reaction. |
| 1986 | Enantioselective Williamson Ether Synthesis | Enabled the synthesis of chiral 2-substituted oxetanes. acs.org |
| Late 20th - Early 21st Century | Development of Modern Synthetic Methods | Emergence of transition-metal catalysis, epoxide ring expansions, and functionalization of oxetane building blocks, greatly expanding the scope of accessible oxetane derivatives. acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 3-amino-2-(oxetan-3-yl)propanoate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6(2-8)5-3-11-4-5/h5-6H,2-4,8H2,1H3 |
InChI Key |
JMBXKTUGYPCVMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)C1COC1 |
Origin of Product |
United States |
Applications of Methyl 3 Amino 2 Oxetan 3 Yl Propanoate As a Building Block in Complex Molecule Synthesis
Incorporation into Peptide Structures and Peptidomimetics
The integration of non-natural amino acids is a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. Methyl 3-amino-2-(oxetan-3-yl)propanoate serves as an important precursor for such modifications, where the oxetane (B1205548) ring effectively replaces a backbone amide carbonyl group. warwick.ac.ukresearchgate.net
Researchers have developed robust synthetic routes to incorporate the oxetane-amino acid motif into peptide chains using both solution-phase and solid-phase peptide synthesis (SPPS). scispace.comrsc.org A common strategy involves the synthesis of an oxetane-modified dipeptide building block, which can then be integrated into a growing peptide chain.
A key synthetic approach begins with the conjugate addition of an α-amino ester to 3-(nitromethylene)oxetane (B1440973). researchgate.net This is followed by the reduction of the nitro group to an amine and subsequent coupling with another protected amino acid to extend the peptide. researchgate.net This methodology has been successfully used to create oxetane-containing dipeptides and tripeptides. researchgate.netscispace.com Furthermore, these specialized building blocks have been incorporated into longer peptide sequences, such as an 18-residue alanine-rich peptide, demonstrating their compatibility with standard SPPS protocols. scispace.comrsc.org
Synthetic Strategies for Oxetane-Modified Peptides (OMPs)
| Synthetic Phase | Key Reaction Steps | Protecting Group Strategy | Reference |
|---|---|---|---|
| Solution-Phase | 1. Conjugate addition to 3-(nitromethylene)oxetane 2. Nitro group reduction 3. N-protection and coupling | Z-protection (benzyloxycarbonyl) for N-terminus; Bn ester for C-terminus | researchgate.netrsc.org |
| Solid-Phase (SPPS) | Manual double coupling of pre-formed oxetane dipeptide building blocks | Fmoc/tBu strategy; HATU/DIPEA or HCTU/NMM coupling reagents | scispace.comrsc.org |
The introduction of an oxetane ring into a peptide backbone has a profound impact on its secondary structure. The four-membered ring acts as a rigid conformational constraint, limiting the rotational freedom of the peptide chain. nih.gov This "conformational locking" is highly desirable in drug design as it can pre-organize a peptide into a bioactive conformation, thereby enhancing its binding affinity and specificity for a biological target.
Studies involving NMR spectroscopy and molecular dynamics simulations have provided direct experimental evidence that the oxetane modification induces a well-defined turn in the peptide backbone. rsc.orgnih.gov This turn-inducing property is particularly beneficial for improving the efficiency of peptide macrocyclization, a key strategy for enhancing the drug-like properties of peptides. rsc.orgnih.gov By promoting a conformation where the peptide's N- and C-termini are brought into close proximity, the oxetane modification facilitates the formation of cyclic peptides, often in higher yields and with fewer side products compared to unmodified linear precursors. nih.gov
However, the influence of the oxetane is context-dependent. While it promotes turns in short or linear peptides, its incorporation into an α-helical peptide has been shown to disrupt the helical structure. nih.gov The modification introduces a kink in the helical axis and alters the characteristic hydrogen bonding pattern, leading to a significant loss of helicity. nih.gov This highlights the specific and powerful role of the oxetane in directing peptide secondary structure away from helices and towards turn-like motifs.
Conformational Effects of Oxetane Incorporation
| Structural Context | Observed Effect | Method of Analysis | Reference |
|---|---|---|---|
| Short/Linear Peptides | Induces a distinct turn in the backbone; pre-organizes peptide for macrocyclization | NMR Spectroscopy (NOEs), Molecular Dynamics | rsc.orgnih.gov |
| α-Helical Peptides | Significant loss of helicity; introduces a kink in the helical axis | Circular Dichroism, NMR Spectroscopy, Steered Molecular Dynamics | nih.gov |
| Cyclic Peptides | Alters backbone conformation near the modification; establishes new intramolecular H-bonds | NMR-derived distance restraints, Molecular Dynamics | rsc.org |
Role in the Synthesis of Novel Heterocyclic Compounds
Beyond peptidomimetics, precursors like this compound are valuable starting materials for creating more diverse heterocyclic systems. The reactive handles of the amino acid and the unique properties of the oxetane ring can be leveraged to construct new ring systems.
For instance, a related building block, methyl 2-(oxetan-3-ylidene)acetate, can be synthesized from oxetan-3-one. mdpi.com This intermediate is susceptible to aza-Michael addition reactions with various nitrogen-containing heterocycles. This process allows for the covalent linkage of the oxetane-containing fragment to other heterocyclic scaffolds, yielding novel and complex amino acid derivatives. mdpi.com Such strategies are employed to generate libraries of structurally diverse small molecules for screening in drug discovery programs. The ability to build upon the oxetane core demonstrates its utility as a foundational element for constructing a wide array of novel heterocyclic compounds. researchgate.netbeilstein-journals.org
Development of Oxetane-Containing Scaffolds for Chemical Biology
The development of molecular scaffolds that present functional groups in a well-defined three-dimensional space is a central goal in chemical biology and medicinal chemistry. Oxetane-containing building blocks, including this compound, are instrumental in creating such scaffolds. researchgate.net The oxetane ring is valued for its ability to impart favorable physicochemical properties, such as increased polarity and metabolic stability, while maintaining a low molecular weight. warwick.ac.uk
These oxetane-based scaffolds serve as platforms for the synthesis of compound libraries designed to probe biological systems or to act as leads for drug discovery. By combining the rigid oxetane core with the versatile chemistry of the amino acid group, chemists can generate a diverse set of molecules with varied functionality and spatial arrangements. These libraries can then be used to identify molecules that bind to specific proteins or modulate biological pathways, making the oxetane-amino acid motif a valuable tool for exploring chemical and biological space. warwick.ac.ukresearchgate.net
Analytical Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic Characterization Techniques (e.g., NMR, HRMS) for Oxetane (B1205548) Amino Esters
Spectroscopic techniques provide fundamental information regarding the molecular structure, connectivity, and elemental composition of a compound. For oxetane amino esters like Methyl 3-amino-2-(oxetan-3-yl)propanoate, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy elucidates the structure of a molecule by probing the magnetic properties of atomic nuclei. One-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY, HSQC, and HMBC) establish the connectivity of atoms.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the methyl ester protons, the protons on the propanoate backbone (at C2 and C3), the amino group proton, and the protons of the oxetane ring. The oxetane protons typically appear as complex multiplets in the region of 4.5-5.0 ppm due to their distinct chemical and magnetic environments in the strained four-membered ring.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the ester group (typically downfield, ~170-175 ppm), the carbons of the oxetane ring (~70-80 ppm for the C-O carbons and a more upfield signal for the C-C carbon), the methoxy (B1213986) carbon of the ester (~52 ppm), and the carbons of the propanoate backbone. rsc.org
Hypothetical NMR Data for this compound
| Spectrum | Predicted Chemical Shift (δ) [ppm] | Assignment |
|---|---|---|
| ¹H NMR | ~ 4.5 - 4.8 | Oxetane ring protons (-CH₂) |
| ~ 3.70 | Methyl ester protons (-OCH₃) | |
| ~ 3.0 - 3.5 | Oxetane ring proton (-CH-) and propanoate C2 proton (-CH-) | |
| ~ 2.8 - 3.0 | Propanoate C3 protons (-CH₂NH₂) | |
| ~ 1.5 - 2.5 | Amino group protons (-NH₂) (broad) | |
| ¹³C NMR | ~ 173.0 | Ester carbonyl carbon (C=O) |
| ~ 75.0 | Oxetane ring carbons (-CH₂-O) | |
| ~ 51.7 | Methyl ester carbon (-OCH₃) | |
| ~ 45.0 | Propanoate C2 carbon (-CH-) | |
| ~ 40.0 | Propanoate C3 carbon (-CH₂NH₂) | |
| ~ 35.0 | Oxetane ring carbon (-CH-) |
High-Resolution Mass Spectrometry (HRMS) HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. The measured exact mass is then compared to the theoretical mass calculated from the molecular formula, providing strong evidence for the compound's identity. st-andrews.ac.uk
Expected HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Observed Ion | [M+H]⁺ |
| Theoretical Exact Mass | 174.1125 |
| Expected HRMS Result | Calcd for C₈H₁₆NO₃: 174.1125, Found: [Value within ± 5 ppm] |
Chiral Analysis for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)
Since this compound contains a stereocenter at the C2 position of the propanoate chain, it exists as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, e.e.) is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective method for this purpose. yakhak.orgnih.gov
The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase. This leads to different retention times for each enantiomer, resulting in their separation into two distinct peaks in the chromatogram. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective for separating the enantiomers of amino acid esters and related chiral amines. yakhak.orgcsfarmacie.cz
The enantiomeric excess is calculated by comparing the areas of the two separated peaks. For a sample to be considered enantiomerically pure, typically one peak should be observed, or the area of the minor enantiomer peak should be below the detection limit.
Typical Chiral HPLC Method Parameters
| Parameter | Description |
|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column (CSP) | Polysaccharide-based (e.g., Chiralpak® IA/IB/IC, Chiralcel® OD/AD) |
| Mobile Phase | Normal Phase: Hexane / Isopropanol (IPA) or Ethanol (EtOH) mixtures (e.g., 90:10 v/v). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm), as the compound lacks a strong chromophore. |
| Output | Chromatogram showing two baseline-resolved peaks corresponding to the (R) and (S) enantiomers. |
| Quantification | Enantiomeric Excess (e.e. %) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 |
X-Ray Crystallography for Absolute Configuration Determination
While chiral HPLC can confirm enantiomeric purity, it does not inherently assign the absolute configuration (i.e., distinguish the R-enantiomer from the S-enantiomer). Single-crystal X-ray crystallography is the definitive and most powerful method for unambiguously determining the absolute configuration of a chiral molecule. acs.org
This technique requires the formation of a high-quality single crystal of the compound, often as a salt with a chiral acid or base of known configuration. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional map of the electron density within the crystal lattice. This map reveals the precise spatial arrangement of every atom in the molecule, allowing for the direct assignment of the R or S configuration at the stereocenter according to the Cahn-Ingold-Prelog priority rules. The conformation of the oxetane ring and its orientation relative to the propanoate backbone can also be determined. rsc.org
Information Obtained from X-Ray Crystallography
| Parameter Determined | Significance |
|---|---|
| Absolute Configuration | Unambiguous assignment as (R) or (S) at the C2 stereocenter. |
| Molecular Structure | Precise bond lengths, bond angles, and torsion angles. |
| Conformation | Confirms the three-dimensional shape of the molecule in the solid state, including the puckering of the oxetane ring. |
| Crystal Packing | Reveals intermolecular interactions, such as hydrogen bonding, in the crystal lattice. |
| Crystallographic Data | Provides unit cell dimensions, space group, and other key crystallographic parameters for database deposition. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-amino-2-(oxetan-3-yl)propanoate, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving esterification, amination, and oxetane ring functionalization. For example, analogous syntheses employ hydrolysis under basic conditions (e.g., NaOH/MeOH) followed by acidification to isolate intermediates, as seen in trifluoromethyl-substituted propanoate derivatives . Optimization strategies include:
- Temperature Control : Stirring at room temperature to minimize side reactions.
- Solvent Selection : Using polar aprotic solvents (e.g., ethyl acetate) for efficient separation of organic layers.
- Catalyst Screening : Testing bases like sodium hydroxide for deprotection or coupling steps.
- Yield Improvement : Crystallization from hexane/ethyl acetate mixtures can enhance purity and yield (>90% in optimized steps) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and ester/amine functionalities.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve stereochemistry and hydrogen-bonding networks. For example, methyl sulfanylpropanoate derivatives have been structurally validated via this method .
- LCMS/HPLC : To verify molecular ion peaks ([M+H]⁺) and retention times, as demonstrated for trifluoromethyl analogs (e.g., m/z 393) .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments of this compound be resolved experimentally?
- Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray analysis using SHELXD or SHELXE can unambiguously assign absolute configuration, especially for chiral centers introduced during synthesis .
- Chiral HPLC : Employing chiral stationary phases to separate enantiomers and quantify enantiomeric excess.
- Vibrational Circular Dichroism (VCD) : To correlate experimental spectra with computational models (DFT) for stereochemical validation.
Q. What strategies are recommended for studying the compound’s role in enzyme inhibition or metabolic pathway modulation?
- Methodological Answer :
- Enzyme Assays : Use kinetic assays (e.g., fluorometric or colorimetric) to measure inhibition constants (Ki) against target enzymes. For example, sulfanylpropanoate derivatives have been tested as probes for metabolic pathways .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding interactions between the oxetane/amine groups and enzyme active sites.
- Isotopic Labeling : Incorporating ¹³C or ¹⁵N labels to track metabolic incorporation via NMR or mass spectrometry.
Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) to assess hydrolysis kinetics of the ester group or oxetane ring strain.
- QSPR Models : Quantitative Structure-Property Relationship models to correlate substituent effects (e.g., oxetane vs. tetrahydrofuran) with stability .
- MD Simulations : Molecular dynamics to study solvation effects and degradation pathways in aqueous/organic matrices.
Data Contradiction and Optimization
Q. How to address discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Verify reaction parameters (e.g., stoichiometry, solvent purity) across labs.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-hydrolysis intermediates) that may reduce yield .
- DoE (Design of Experiments) : Apply factorial design to test variable interactions (temperature, pH, catalyst loading) systematically.
Application-Driven Research
Q. What methodologies enable the use of this compound as a building block for peptidomimetics or macrocycles?
- Methodological Answer :
- Solid-Phase Synthesis : Incorporate the compound into resin-bound peptides via its amine group, using Fmoc/t-Boc protection strategies .
- Ring-Closing Metathesis : Utilize the oxetane’s rigidity to design constrained macrocycles, leveraging Grubbs catalysts for cyclization.
- Click Chemistry : Azide-alkyne cycloaddition to functionalize the ester or amine groups for bioconjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
